molecular formula C11H20FN3 B11743204 {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine

{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine

Cat. No.: B11743204
M. Wt: 213.30 g/mol
InChI Key: SBWHZEQGBHOHDB-UHFFFAOYSA-N
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Description

{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the fluoroethyl group, potentially converting it to an ethyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluoroethyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce ethyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine is used as a building block for the synthesis of more complex molecules

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its pyrazole core is known to interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Pyrazole derivatives have been investigated for their anti-inflammatory, analgesic, and anticancer activities, and this compound may exhibit similar properties.

Industry

In the industrial sector, the compound can be used in the development of agrochemicals and materials science. Its ability to form stable complexes with metals makes it useful in catalysis and material fabrication.

Mechanism of Action

The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine involves its interaction with specific molecular targets. The pyrazole ring can bind to enzyme active sites, inhibiting their activity. Additionally, the fluoroethyl group may enhance the compound’s binding affinity and selectivity for certain receptors.

Comparison with Similar Compounds

Similar Compounds

  • [1-(2-chloroethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine
  • [1-(2-bromoethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine
  • [1-(2-iodoethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine

Uniqueness

The presence of the fluoroethyl group in {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine distinguishes it from its analogs. Fluorine atoms can significantly alter the compound’s physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its biological activity and making it a unique candidate for further research.

Properties

Molecular Formula

C11H20FN3

Molecular Weight

213.30 g/mol

IUPAC Name

N-[[2-(2-fluoroethyl)pyrazol-3-yl]methyl]-3-methylbutan-1-amine

InChI

InChI=1S/C11H20FN3/c1-10(2)3-6-13-9-11-4-7-14-15(11)8-5-12/h4,7,10,13H,3,5-6,8-9H2,1-2H3

InChI Key

SBWHZEQGBHOHDB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNCC1=CC=NN1CCF

Origin of Product

United States

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